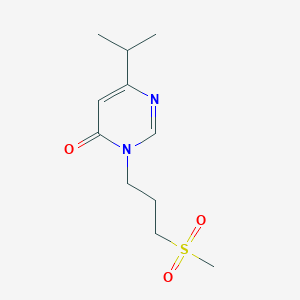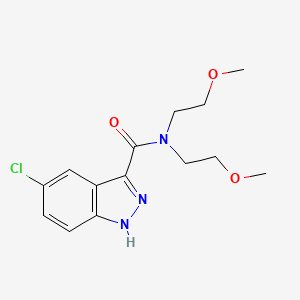![molecular formula C18H18Cl2N2O4 B7054557 2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide](/img/structure/B7054557.png)
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 2,3-dichlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the benzamide intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The hydroxyphenyl group can participate in hydrogen bonding or other interactions with the target, while the dichloro groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide: is similar to other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. The presence of both hydroxy and dichloro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3-dichloro-N-[1-[2-(3,4-dihydroxyphenyl)ethylamino]-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-10(22-18(26)12-3-2-4-13(19)16(12)20)17(25)21-8-7-11-5-6-14(23)15(24)9-11/h2-6,9-10,23-24H,7-8H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHWFSZISZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)O)O)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-thiazole](/img/structure/B7054474.png)
![N-[1-(4-chlorophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054482.png)
![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]amino]ethanol](/img/structure/B7054484.png)
![4,7-Dimethyl-1-[(6-oxo-4-propan-2-ylpyrimidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7054486.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054497.png)
![3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one](/img/structure/B7054501.png)
![4-[4-hydroxy-4-(trifluoromethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7054508.png)
![N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7054522.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054541.png)
![N-[1-(3-bromophenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054547.png)
![3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054556.png)

